6-Gingerdiol
Description
Contextualization within Ginger Phytochemistry
The rhizome of ginger (Zingiber officinale) is a rich source of bioactive compounds, renowned for its characteristic pungent flavor. nih.govresearchgate.netmdpi.com This pungency is primarily attributed to a class of phenolic compounds known as gingerols. nih.govresearchgate.netarccjournals.com
The primary chemical constituents responsible for the sharp taste of ginger are the gingerols, with researchgate.net-gingerol being the most abundant in fresh ginger. nih.govmdpi.comarccjournals.com Other related compounds found in ginger include shogaols, which are dehydration products of gingerols and are typically found in dried ginger, and paradols. nih.govresearchgate.net The gingerol family itself is diverse, including researchgate.net-, rsc.org-, and researchgate.net-gingerol, which differ in the length of their alkyl side chains. nih.govmdpi.com In addition to these major components, ginger also contains a variety of other related compounds, including gingerdiones and gingerdiols. researchgate.netphytojournal.commdpi.com 6-Gingerdiol is one such compound, existing as a minor constituent in the ginger rhizome. phytojournal.comsciencefrontier.org
Table 1: Key Pungent and Related Compounds in Zingiber officinale
| Compound Class | Key Examples | Primary Occurrence |
|---|---|---|
| Gingerols | researchgate.net-Gingerol, rsc.org-Gingerol, researchgate.net-Gingerol | Fresh Ginger |
| Shogaols | researchgate.net-Shogaol, rsc.org-Shogaol, researchgate.net-Shogaol | Dried Ginger |
| Paradols | researchgate.net-Paradol | Processed Ginger |
| Gingerdiones | 6-Gingerdione, 10-Gingerdione | Ginger Rhizome |
| Gingerdiols | 4-Gingerdiol, this compound, 8-Gingerdiol | Ginger Rhizome |
While present in the ginger rhizome, this compound's significance is amplified by its role as a major metabolite of researchgate.net-gingerol. acs.orgacs.orgnih.gov Following consumption, researchgate.net-gingerol undergoes extensive metabolism in the body. researchgate.netrsc.orgfrontiersin.org One of the primary metabolic pathways is the reduction of the keto group in the side chain of researchgate.net-gingerol, which results in the formation of this compound. acs.orgnih.gov Specifically, this biotransformation leads to two diastereomers: (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol. acs.orgnih.gov Studies have shown that this conversion is a significant metabolic event, with a substantial portion of ingested researchgate.net-gingerol being converted to 6-gingerdiols. acs.org This metabolic conversion underscores the importance of considering not just the parent compounds in ginger but also their metabolites when evaluating its biological effects.
Overview of Pungent Principles and Related Compounds in Zingiber officinale
Research Significance and Scope of Investigation
The study of this compound is intrinsically linked to the broader investigation of how ginger's components are processed in the body and what effects they subsequently exert.
Early research into the fate of researchgate.net-gingerol in the body focused on its rapid clearance from plasma and its extensive metabolism. researchgate.net Initial studies in the early 2000s identified that researchgate.net-gingerol is significantly metabolized in the liver and that gut flora also plays a role in its transformation. nih.gov These investigations revealed that a major metabolite was a glucuronide conjugate of researchgate.net-gingerol found in bile, while other minor metabolites were identified in urine. nih.gov Further work using rat liver microsomes identified several metabolites, including diastereomers of researchgate.net-gingerdiol, highlighting the enzymatic reduction of the ketone group as a key metabolic step. biocrick.com These foundational studies established that researchgate.net-gingerol is not simply absorbed and excreted but is actively transformed into other compounds, including this compound.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| researchgate.net-Gingerdiol |
| researchgate.net-Gingerdione |
| researchgate.net-Gingerol |
| acs.org-Gingerol |
| researchgate.net-Gingerdiol |
| researchgate.net-Gingerdiol |
| researchgate.net-Gingerdione |
| researchgate.net-Gingerol |
| researchgate.net-Paradol |
| researchgate.net-Shogaol |
| rsc.org-Gingerdiol |
| rsc.org-Gingerol |
| Diacetoxy-6-gingerdiol |
| Paradols |
| Shogaols |
Structure
3D Structure
Properties
CAS No. |
53318-09-5 |
|---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3S,5R)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol |
InChI |
InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m1/s1 |
InChI Key |
QYXKQNMJTHPKBP-CABCVRRESA-N |
Isomeric SMILES |
CCCCC[C@H](C[C@H](CCC1=CC(=C(C=C1)O)OC)O)O |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Biochemical Origins and Metabolic Transformations of 6 Gingerdiol
Elucidation of Biosynthetic Pathways
The journey to 6-gingerdiol begins with the biosynthesis of its immediate precursor, 6-gingerol (B72531). This process involves a series of enzymatic reactions that build upon foundational precursor molecules.
Precursor Compounds and Enzymatic Steps Leading to 6-Gingerol
The biosynthesis of 6-gingerol is believed to start from the amino acid L-phenylalanine and proceed through the phenylpropanoid pathway. wikipedia.org While the entire pathway has not been fully elucidated, key steps and enzymes have been proposed. wikipedia.orgnih.gov
In a proposed biosynthetic route, L-phenylalanine serves as the initial building block. wikipedia.org It is converted through a series of enzymatic steps to precursor compounds like p-coumaric acid and subsequently dihydroferulic acid. nih.gov The synthesis involves enzymes such as phenylalanine ammonia (B1221849) lyase, p-coumaroyl quinate transferase, and caffeic acid O-methyltransferase. nih.gov It is hypothesized that polyketide synthases (PKS) and reductases are involved in the final steps of 6-gingerol synthesis. wikipedia.org
| Precursor/Intermediate | Key Enzyme(s) Involved (Proposed) |
| L-Phenylalanine | Phenylalanine ammonia lyase |
| p-Coumaric acid | p-Coumaroyl quinate transferase |
| Dihydroferulic acid | Caffeic acid O-methyltransferase |
| --- | Polyketide synthases (PKS), Reductases |
Proposed Enzymatic Pathways for this compound Formation from 6-Gingerol
The transformation of 6-gingerol into this compound is a critical metabolic step, primarily involving reductive processes catalyzed by specific enzymes.
The primary mechanism for the formation of this compound from 6-gingerol is through the reductive metabolism of the keto functional group in the 6-gingerol molecule. biocrick.comcapes.gov.br This reduction introduces a new chiral center, leading to the formation of diastereomers of this compound. biocrick.comcapes.gov.br The process is stereospecific, often resulting in unequal proportions of the resulting isomers. biocrick.comcapes.gov.br
Research has identified that enzymes present in rat liver microsomes are capable of catalyzing the conversion of 6-gingerol to this compound. biocrick.comcapes.gov.br Specifically, studies using the 10,000 x g supernatant of phenobarbital-induced rat liver, which contains the NADPH-generating system, have demonstrated this transformation. biocrick.comcapes.gov.br The enzymes responsible are believed to be carbonyl reductases. biocrick.comcapes.gov.br This enzymatic reduction of S-(+)- researchgate.net-gingerol results in the formation of S,S- and R,S-isomers of this compound. biocrick.comcapes.gov.br In one study, the ratio of the two isomers formed was approximately 1:5, indicating a stereospecific reduction. biocrick.comcapes.gov.br Furthermore, 6-gingerol has been shown to be extensively metabolized to (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol in various cancer cell lines and in mice. researchgate.netnih.gov
| Enzyme Source | Type of Enzyme (Proposed) | Products |
| Rat Liver Microsomes | Carbonyl Reductase | Diastereomers of this compound (S,S- and R,S-isomers) |
| Human and Mouse Cancer Cells | --- | (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol |
Reductive Metabolism Mechanisms of 6-Gingerol
Occurrence and Distribution in Biological Systems
Detection and Isolation from Zingiber officinale Rhizomes
While primarily known as a metabolite, this compound has also been detected and isolated directly from the rhizomes of Zingiber officinale. sciencefrontier.org It is considered one of the gingerol-related compounds found in ginger, alongside others like 4-gingerdiol, 8-gingerdiol, and 10-gingerdiol. sciencefrontier.org Diacetoxy-6-gingerdiol, a related compound, has been isolated from the dichloromethane (B109758) extract of ginger rhizomes. medchemexpress.comchemsrc.com Additionally, two novel glucosides of this compound have been isolated from fresh ginger. acs.orgresearchgate.net These glucosides were found to be hydrolyzed to this compound by an endogenous glycosidase present in ginger, suggesting they may be precursors or intermediates of this compound within the plant. acs.orgresearchgate.net
The isolation of these compounds often involves extraction with solvents like dichloromethane followed by chromatographic techniques for purification. nih.govchemsrc.com
Identification as Major Metabolites in Cellular and In Vivo Preclinical Models
Scientific investigations have established that 6-gingerol undergoes extensive metabolism to form 6-gingerdiols in both cellular and in vivo preclinical settings. researchgate.netnih.gov Studies utilizing rat liver microsomes demonstrated that 6-gingerol is enzymatically reduced at its keto group to produce this compound. acs.orgresearchgate.netnih.gov This reductive metabolism is a key pathway in the liver for processing 6-gingerol. biocrick.com
In addition to liver models, the biotransformation of 6-gingerol to this compound has been thoroughly documented in various cancer cell lines. researchgate.netnih.gov Research has shown that 6-gingerol is significantly metabolized in H-1299 human lung cancer cells, CL-13 mouse lung cancer cells, and both HCT-116 and HT-29 human colon cancer cells. nih.govnih.gov In these cellular models, 6-gingerdiols were identified as the principal metabolites. nih.gov This metabolic conversion is also confirmed in mice, highlighting its relevance in a whole-organism preclinical model. researchgate.netrsc.org The primary metabolic reaction is a ketone reduction, which converts 6-gingerol into its corresponding diol form. nih.gov
Table 1: Metabolism of 6-Gingerol in Preclinical Cancer Cell Models Summary of this compound metabolite formation after 24-hour incubation with 6-gingerol.
| Cell Line | Cancer Type | Major Metabolite(s) | Finding |
| H-1299 | Human Lung Cancer | (3R,5S)-6-gingerdiol (M1) & (3S,5S)-6-gingerdiol (M2) | Two major metabolites appeared after incubation. nih.gov |
| CL-13 | Mouse Lung Cancer | (3R,5S)-6-gingerdiol (M1) | M1 was the major metabolite, while M2 was observed as a minor metabolite. 6-gingerol was almost completely converted to M1. nih.gov |
| HCT-116 | Human Colon Cancer | (3R,5S)-6-gingerdiol (M1) | M1 was observed as the major metabolite. nih.gov |
| HT-29 | Human Colon Cancer | (3R,5S)-6-gingerdiol (M1) | M1 was observed as a metabolite, but both M1 and the parent 6-gingerol disappeared after 24 hours, suggesting further metabolism. nih.gov |
The metabolic reduction of the ketone group in 6-gingerol results in the formation of a new chiral center, leading to two distinct stereoisomers of this compound. These have been successfully purified and identified as (3R,5S)-6-gingerdiol (referred to as M1 in some studies) and (3S,5S)-6-gingerdiol (M2). researchgate.netnih.govnih.gov
The structural elucidation of these metabolites was accomplished through comprehensive spectroscopic analysis. researchgate.net Researchers utilized one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with Electrospray Ionization Mass Spectrometry (ESI-MS), to confirm the planar structure and the specific spatial arrangement (stereochemistry) of the hydroxyl groups. nih.govresearchgate.net The enzymatic reduction is stereospecific, carried out by carbonyl reductase enzymes in the liver, which leads to the production of the two diastereomers in different ratios. biocrick.com In studies with H-1299 human lung cancer cells, both (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol were identified as major metabolites. nih.gov
Synthetic Methodologies and Chemical Derivatization
Isolation and Purification Strategies for 6-Gingerdiol
Obtaining this compound from its natural source, the rhizome of Zingiber officinale, requires a multi-step process of extraction and purification to separate it from a complex mixture of other phytochemicals, including the more abundant gingerols and shogaols.
The initial step in isolating this compound is the extraction from ginger rhizomes. Various conventional and modern techniques have been developed to efficiently extract gingerols and related compounds. qascf.com
Conventional Solvent Extraction: This method commonly uses hydroalcoholic solutions, such as 70-95% ethanol (B145695), to maximize the yield of phenolic compounds. Hexane (B92381) is also used, particularly in bioassay-guided fractionation, and has been shown to be effective in extracting active constituents like this compound. thieme-connect.com The process often involves techniques like reflux or sonication to improve efficiency. nih.gov
Microwave-Assisted Extraction (MAE): MAE is a non-conventional technique that utilizes microwave energy to heat the solvent and disrupt plant cell walls, enhancing mass transfer. researchgate.net Studies on related compounds show that parameters such as microwave power, extraction time, and solvent concentration can be optimized to significantly improve extraction yields compared to conventional methods. researchgate.net For instance, MAE can achieve high yields of gingerols in a much shorter time frame (e.g., 31 seconds to 90 minutes) than traditional methods. researchgate.net
Supercritical CO₂ Extraction (SFE): This technique uses carbon dioxide at its supercritical state (above 30 MPa and 40°C) as a solvent. It is highly effective for extracting non-polar compounds and produces extracts of high purity without residual organic solvents.
| Extraction Technique | Typical Solvents | Key Advantages | Reference |
| Conventional Solvent Extraction | Ethanol, Methanol (B129727), Hexane | Simple, scalable | |
| Microwave-Assisted Extraction (MAE) | Ethanol, Ionic Liquids | Rapid, efficient, reduced solvent use | researchgate.net |
| Supercritical CO₂ Extraction (SFE) | Supercritical Carbon Dioxide | High purity, solvent-free product |
Following extraction, a series of chromatographic steps are required to isolate this compound and separate its stereoisomers.
The crude extract is typically subjected to column chromatography as an initial purification step. google.com Common stationary phases include silica (B1680970) gel and Sephadex LH-20. google.comnih.gov Silica gel chromatography allows for the separation of compounds based on polarity, while Sephadex LH-20, a size-exclusion gel, is effective for separating different classes of phenolic compounds. google.comnih.gov
The reduction of the more abundant 6-gingerol (B72531) yields a mixture of this compound diastereomers, specifically (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol. nih.govmdpi.com Due to their similar physical properties, separating these isomers requires high-resolution techniques. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation. nih.gov Using a C18 column and a mobile phase, such as an acetonitrile (B52724)/water mixture, allows for the effective isolation of each diastereomer in high purity (>95%). nih.govmtc-usa.com The separation relies on the subtle differences in interaction between the chiral isomers and the stationary phase. sigmaaldrich.com
Bioassay-guided fractionation is a powerful strategy used to identify specific biologically active compounds within a complex natural extract. This approach systematically links chemical separation with pharmacological testing.
The process begins by testing a crude extract for a specific biological activity, such as antifungal or 5-HT₃ receptor antagonism. thieme-connect.comwordpress.com For example, a hexane extract of ginger was identified as having potent 5-HT₃ receptor blocking activity. thieme-connect.com This active extract is then separated into multiple fractions using chromatographic techniques. Each fraction is subsequently tested, and the most active fraction is selected for further separation. This iterative process continues until a pure, active compound is isolated.
Through this method, this compound has been identified as a key contributor to the antifungal and 5-HT₃ receptor blocking activities of ginger extracts. thieme-connect.combiocrick.comnih.gov In one study, a hexane extract was fractionated, leading to the isolation of nine compounds, including this compound, which was shown to be among the most potent constituents for inhibiting 5-HT₃ receptor function. thieme-connect.com
Chromatographic Separation Methods for this compound Isomers (e.g., Preparative HPLC)
Total and Semi-Synthetic Routes for this compound
While isolation from natural sources provides this compound, chemical synthesis offers a route to produce specific stereoisomers and analogues that may not be readily available naturally. Both semi-synthesis from related natural products and total synthesis from simple starting materials have been developed.
A common semi-synthetic route involves the chemical reduction of 6-gingerol, which is the most abundant gingerol in fresh ginger. nih.gov The ketone group of 6-gingerol is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an ethanol solution. nih.govmdpi.com This reaction is stereoselective and produces a mixture of two diastereomers, (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol, which can then be separated by preparative HPLC. nih.gov
The total synthesis of this compound allows for precise control over the stereochemistry of the final product. A stereoselective synthesis for (+)- researchgate.net-gingerdiol has been accomplished, demonstrating the power of modern organic chemistry to construct complex natural products. eurjchem.comresearchgate.net The key to this synthesis is the controlled formation of the chiral centers in the molecule. eurjchem.comresearchgate.netrsc.org
A notable synthetic route to (+)- researchgate.net-gingerdiol starts from the readily available and inexpensive compound vanillin (B372448). eurjchem.comresearchgate.net This multi-step sequence involves several key transformations to build the carbon skeleton and set the required stereochemistry. researchgate.neteurjchem.comresearchgate.net
The synthesis involves the following key stages researchgate.net:
Protection and Chain Elongation: The phenolic hydroxyl group of vanillin is first protected, commonly as a tert-butyldimethylsilyl (TBS) ether. The aldehyde is then converted to a three-carbon longer chain to form a key propanal intermediate. researchgate.net
Stereoselective Allylation: A crucial step is the Mouroka allylation of the propanal intermediate. This reaction adds an allyl group with high stereocontrol, establishing one of the chiral centers. eurjchem.comresearchgate.net
Cyclization and Epoxidation: The resulting alcohol undergoes an iodine-induced electrophilic cyclization. This is followed by treatment with a base (e.g., K₂CO₃ in methanol) to form an epoxide, setting the stereochemistry of the second chiral center relative to the first. eurjchem.comresearchgate.net
Ring-Opening and Deprotection: The final key step is the ring-opening of the epoxide with an appropriate organocuprate reagent (e.g., n-C₄H₉MgBr and CuI), which introduces the remainder of the carbon side chain. Subsequent removal of the protecting groups yields the target molecule, (+)- researchgate.net-gingerdiol. researchgate.net
Table of Key Synthetic Steps from Vanillin
| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Vanillin | TBSCl, imidazole | 4-(tert-Butyldimethylsilyloxy)-3-methoxybenzaldehyde | researchgate.net |
| 2 | Protected Vanillin | PPh₃CHCOOEt; DIBAL-H; (COCl)₂, DMSO | 3-(4-(tert-butyldimethylsilyloxy)-3-methoxyphenyl)propanal | researchgate.net |
| 3 | Propanal Intermediate | (S,S)-I, Bu₃SnCH₂CH=CH₂ | Homoallylic alcohol | researchgate.net |
| 4 | Homoallylic Alcohol | I₂, MeCN | Iodocarbonate intermediate | researchgate.net |
| 5 | Iodocarbonate | K₂CO₃, MeOH | Epoxide intermediate | researchgate.net |
| 6 | Epoxide | n-C₄H₉MgBr, CuI; TBAF | (+)- researchgate.net-Gingerdiol | researchgate.net |
Stereoselective Chemical Synthesis of (+)-[16]-Gingerdiol
Comparative Analysis of Different Synthetic Strategies
The generation of this compound can be broadly categorized into two primary strategies: total synthesis and semi-synthesis.
Total Synthesis: This approach builds the this compound molecule from simple, commercially available precursors. For instance, a stereoselective total synthesis of (+)- nih.gov-gingerdiol has been successfully achieved starting from vanillin. researchgate.net This method involves multiple steps, including key reactions like Mouroka allylation and the ring-opening of an epoxide. researchgate.net While total synthesis offers precise control over the chemical structure and stereochemistry, it is often a lengthy and complex process, which can limit the production of large quantities.
Semi-synthesis: A more common and practical approach is the semi-synthesis of this compound from its parent compound, 6-gingerol. rsc.orgresearchgate.net Given that 6-gingerol is the most abundant pungent compound in fresh ginger, it serves as a readily available and cost-effective starting material. mdpi.comarccjournals.com This strategy focuses on the chemical modification of the existing 6-gingerol scaffold, representing a more direct and efficient route to obtaining this compound.
The choice between these strategies often depends on the research goal. Total synthesis is invaluable for creating specific stereoisomers or analogues that are not accessible from the natural precursor, while semi-synthesis is the preferred method for producing this compound itself for metabolic studies and further derivatization. researchgate.netresearchgate.net
Semi-synthesis from 6-Gingerol and Other Related Compounds
The conversion of 6-gingerol to this compound is a cornerstone of its chemical study, as this compound is a major metabolite of 6-gingerol in various cancer cells and in mice. researchgate.net This biotransformation has spurred interest in developing simple and selective synthetic methods to prepare this compound for further investigation. researchgate.net
The most direct semi-synthetic route to this compound involves the chemical reduction of the C-3 keto group on the alkyl chain of 6-gingerol. mdpi.comnih.gov
This reaction is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcohol-based solvent like methanol (MeOH) or ethanol (EtOH). mdpi.comresearchgate.netsemanticscholar.org The reduction is not stereospecific and results in the formation of two epimers (diastereomers) of this compound because a new chiral center is created at the C-3 position. researchgate.netnih.gov Research has shown that this reduction yields the two this compound epimers in an approximate 3:2 ratio. researchgate.netnih.govu-szeged.hu
These epimers can be separated and purified for individual study using chromatographic techniques, most notably preparative High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govsemanticscholar.org The distinct structures of the separated epimers are then confirmed using analytical methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov This semi-synthetic process is also significant as it mimics the reductive metabolism of 6-gingerol observed in in vitro studies using rat liver preparations. nih.gov
| Starting Material | Reagent | Solvent | Key Transformation | Products | Product Ratio | Purification Method | Source(s) |
|---|---|---|---|---|---|---|---|
| 6-Gingerol | Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Reduction of C-3 keto group | This compound Epimers | ~3:2 | Preparative HPLC | researchgate.net, nih.gov, semanticscholar.org |
Rational Design and Synthesis of this compound Derivatives
The rational design of derivatives based on natural product scaffolds is a fundamental strategy in medicinal chemistry. rsc.org Inspired by the diverse biological properties of ginger compounds, significant effort has been dedicated to synthesizing derivatives of 6-gingerol and its metabolites, like this compound, to create novel analogues with potentially enhanced characteristics. nih.govoncotarget.com
Acetylated Derivatives (e.g., Diacetoxy-6-gingerdiol, Methyl diacetoxy-6-gingerdiol)
Acetylation is a common chemical modification used to alter the properties of a parent compound. Several acetylated derivatives of this compound have been identified from the rhizomes of Zingiber officinale and are also targets of synthesis. scispace.comsci-hub.semedchemexpress.com
Diacetoxy-6-gingerdiol: This compound, a diphenylheptane, has been isolated from ginger extracts. glpbio.comnih.gov Its synthesis requires controlled temperature and the use of specific solvents to achieve the desired acetylation.
Methyl diacetoxy-6-gingerdiol: This derivative has also been found in ginger and is concurrently explored as a synthetic product. sci-hub.semedchemexpress.comnih.gov The goal of its synthesis is often to improve upon the natural gingerols by enhancing bioavailability and creating a more stable chemical profile for research. biosynth.com
| Compound Name | Molecular Formula | Origin | Source(s) |
|---|---|---|---|
| Diacetoxy-6-gingerdiol | C₂₁H₃₂O₆ | Natural/Synthetic | sci-hub.se, nih.gov |
| Methyl diacetoxy-6-gingerdiol | C₂₂H₃₄O₆ | Natural/Synthetic | sci-hub.se, biosynth.com |
| Diacetoxy-8-gingerdiol | C₂₃H₃₆O₆ | Natural | sci-hub.se |
| Diacetoxy-10-gingerdiol | C₂₅H₄₀O₆ | Natural | sci-hub.se |
Development of Other Synthetic Analogues and Prodrug Strategies
The creation of synthetic analogues extends beyond simple acetylation and involves more complex structural modifications to explore structure-activity relationships. rsc.orgoncotarget.com A notable example is the semi-synthetic analogue SSi6, which was produced by chemically modifying 6-gingerol with 2,4-dinitrophenylhydrazone. oncotarget.com This modification resulted in a compound with significantly enhanced cytotoxic effects on certain cancer cell lines compared to the original 6-gingerol molecule. oncotarget.com
The prodrug strategy is another sophisticated approach used in drug design. slideshare.net A prodrug is an inactive or less active molecule that is chemically modified to improve pharmacokinetic properties and is then converted into the active drug within the body. pharmacologycanada.orgnih.gov This approach can enhance stability, increase solubility, and improve bioavailability. pharmacologycanada.org An example of this strategy applied to a related scaffold is nih.gov-gingerol aspirinate (GAS), a novel prodrug designed to deliver aspirin (B1665792) for colon cancer chemoprevention while leveraging the gastroprotective effects of the gingerol structure. researchgate.net Such strategies highlight the potential for using the this compound backbone to create targeted and efficient therapeutic agents.
Chemical Modifications for Enhanced Bioavailability and Metabolic Stability in Research Models
A significant challenge in the research application of ginger-derived phenols like 6-gingerol and this compound is their low oral bioavailability and extensive metabolic breakdown. frontiersin.org These compounds are often rapidly metabolized in the body, primarily through glucuronide and sulfate (B86663) conjugation, which leads to rapid elimination and reduced bioactivity. sci-hub.senih.gov Chemical modifications are a key strategy to overcome these limitations.
Blocking Metabolic Sites: One proven strategy is the methylation of free hydroxyl groups. In other classes of polyphenols, methylation dramatically increases metabolic stability by preventing the conjugation reactions that deactivate the compound. mdpi.com This leads to improved membrane transport and vastly increased bioavailability. mdpi.com The existence and synthesis of methylated derivatives like methyl diacetoxy-6-gingerdiol align with this strategy. biosynth.com
Altering Polarity: Another approach involves modifying the alkyl side chain. Research suggests that gingerdiols with longer side chains (e.g., researchgate.net-gingerdiols) exhibit greater metabolic stability compared to their shorter-chain counterparts due to reduced polarity.
In parallel to direct chemical modification, formulation strategies have been developed for the parent compound 6-gingerol to improve its delivery. These include self-microemulsifying drug delivery systems (SMEDDS) and proliposomes, which have been shown to increase the oral bioavailability of 6-gingerol by up to 6.58-fold and 5-fold, respectively, in animal models. frontiersin.orgresearchgate.net These advances in formulation science complement the ongoing efforts in chemical synthesis to unlock the full potential of this compound and its analogues in research.
Advanced Analytical Characterization and Quantification Methods for 6 Gingerdiol
Chromatographic Techniques for 6-Gingerdiol Profiling
Chromatographic techniques are fundamental in the separation, identification, and quantification of this compound from various sources. These methods leverage the differential partitioning of the compound between a stationary and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely utilized techniques for the analysis of gingerols, including this compound. nih.gov These methods offer high resolution and sensitivity for separating complex mixtures.
Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. cu.edu.eg A typical mobile phase consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cu.edu.eginnovareacademics.in Detection is often performed using a UV detector, with the absorbance commonly measured at 280 nm or 282 nm. nih.govcu.edu.eg
UHPLC systems, which use columns with smaller particle sizes (typically under 2 µm), provide faster analysis times and improved separation efficiency compared to conventional HPLC. nih.govresearchgate.net For instance, a UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method achieved the separation of gingerol isomers within a 3-minute analysis time. researchgate.net The enhanced resolution of UHPLC is critical for separating structurally similar compounds like the various gingerols and their degradation products. nih.govresearchgate.net
Table 1: HPLC and UHPLC Methods for Gingerol Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 (150 mm x 4.6 mm, 5µm) | Methanol:Water (70:30 v/v) | UV at 282 nm | Quantification of 6-gingerol (B72531) in ginger extracts. cu.edu.eg | cu.edu.eg |
| RP-HPLC | Agilent ZORBAX SB-C18 (100 mm × 2.1 mm, 3.5 μm) | Acetonitrile/Water Gradient | MS/MS | Quantitative analysis of gingerols and shogaols in dietary supplements. nih.gov | nih.gov |
| UHPLC | Agilent C18 (4.6 × 250 mm, 5 μm) | Water and Acetonitrile | UV at 280 nm | Analysis of 6-gingerol and 6-shogaol (B1671286). nih.gov | nih.gov |
| UHPLC-MS/MS | C18 (2.1 mm × 100 mm; 1.7 µm) | Acetonitrile:Water (90:10 v/v) | Mass Spectrometry | Determination of 6-, 8-, and 10-gingerol (B1664516). researchgate.net | researchgate.net |
| UPLC-Q-TOF-MS | Waters Symmetry ShieldTM RP C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile/Water Gradient | Q-TOF-MS | Metabolomics of ginger. oup.com | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. thermofisher.com However, its application to the direct analysis of gingerols like 6-gingerol is problematic due to their thermal instability. nii.ac.jp During GC-MS analysis, 6-gingerol can degrade into artifacts such as 6-shogaol, zingerone, and hexanal, leading to inaccurate quantification of the original compound. nii.ac.jp
To overcome this limitation, derivatization is often required to increase the volatility and thermal stability of the analytes. thermofisher.com This typically involves a two-step process of methoximation and silylation. thermofisher.com Despite these challenges, GC-MS is valuable for broader metabolite profiling of plant extracts, where it can identify a wide range of other compounds. ubaya.ac.id When coupled with multivariate statistical analysis, GC-MS can effectively discriminate between different cultivars or preparations of ginger. nii.ac.jp
High-Performance Thin-Layer Chromatography (HPTLC) Applications
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. cabr.ieasiapharmaceutics.info It is a versatile technique for the qualitative and quantitative analysis of herbal drugs and formulations. asiapharmaceutics.info HPTLC has been successfully applied to the simultaneous determination of various gingerols and shogaols. researchgate.net
Integrated Chromatographic Approaches for Isolation and Identification
The isolation and purification of specific compounds like diacetoxy-6-gingerdiol from complex natural product extracts often require an integrated approach combining multiple chromatographic techniques. rsc.org This strategy typically begins with preliminary separation using medium-pressure column chromatography with stationary phases like silica (B1680970) gel, MCI GEL® CHP20P, or diol. rsc.orgmdpi.com
This pre-purification step is followed by preparative high-performance liquid chromatography (prep-HPLC) for the final isolation of the target compounds with high purity. rsc.orgmdpi.com For instance, an integrated approach successfully isolated four antioxidative gingerols, including diacetoxy-6-gingerdiol, from Dracocephalum heterophyllum with purities exceeding 95%. rsc.org This multi-step process is efficient for obtaining pure compounds for further structural elucidation and bioactivity studies. mdpi.com
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are indispensable for the structural characterization of this compound, especially for determining its stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for detailed structural elucidation of organic molecules, including the determination of stereochemistry. leibniz-fmp.demdpi.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. magritek.comlibretexts.org
For gingerdiols, which are keto-reduced metabolites of gingerols, NMR is crucial for identifying the specific isomers formed. nih.gov The reduction of the ketone group in a gingerol results in a new chiral center, leading to the formation of diastereomers. nih.gov For example, the reduction of researchgate.net-gingerol produces two major metabolites, (3S,5S)- researchgate.net-gingerdiol and (3R,5S)- researchgate.net-gingerdiol. nih.gov
The structural confirmation and stereochemical assignment are achieved by analyzing a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HMQC, HMBC) NMR spectra. nih.gov By comparing the chemical shifts (δ), coupling constants (J), and correlation signals with those of known compounds or through detailed spectral analysis, the precise stereochemistry of the this compound isomers can be unequivocally established. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Gingerol |
| 8-Gingerol |
| 10-Gingerol |
| 12-Gingerol |
| 6-Shogaol |
| 8-Shogaol |
| 10-Shogaol |
| 12-Shogaol |
| Zingerone |
| Hexanal |
| Paradols |
| Gingerdiones |
| 5-methoxy-6-gingerol |
| 6-paradol |
| Diacetoxy-6-gingerdiol |
| (3S,5S)- researchgate.net-gingerdiol |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification in Complex Biological Matrices
Mass spectrometry (MS) and its more advanced counterpart, tandem mass spectrometry (MS/MS), are indispensable tools for the precise identification and quantification of this compound within complex biological samples. These techniques offer high sensitivity and specificity, allowing researchers to distinguish this compound from other closely related compounds.
In one analytical approach, the mass spectrum of this compound shows a predominant ion at m/z 261.1849, which corresponds to the molecule after losing two water molecules ([(M+H)–2H₂O]⁺). Weaker signals for the protonated molecule (M+H)⁺ and the single dehydration product ([(M+H)–H₂O]⁺) are also observed. nih.gov This fragmentation pattern is a key identifier for this compound. Another study using liquid chromatography-mass spectrometry (LC-MS) identified (3S,5S)- zenodo.org-Gingerdiol and (3R,5S)- zenodo.org-Gingerdiol based on their deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net
For quantitative analysis, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a frequently employed method. This technique combines the separation power of UPLC with the specificity of MS/MS. A study utilizing UPLC-MS/MS for the analysis of various gingerol components, including this compound, demonstrated a good linear relationship within a specific concentration range, with correlation coefficients (R) all greater than 0.999. researchgate.net The limits of detection (LOD) and quantification (LOQ) for the analyzed compounds were in the ranges of 2.14–5.50 ng/mL and 7.15–18.35 ng/mL, respectively. researchgate.net
The power of MS/MS lies in its ability to perform selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This highly selective process minimizes interference from the matrix, which is crucial when analyzing complex biological samples like plasma or tissue extracts.
Utility of UV-Vis Spectroscopy in Analytical Detection
UV-Vis spectroscopy is another analytical technique that finds utility in the detection of this compound, primarily due to the presence of a chromophore in its molecular structure. upi.edu Compounds containing aromatic rings, like the gingerols, exhibit characteristic absorption in the ultraviolet region of the electromagnetic spectrum. upi.edu
While UV-Vis spectroscopy is a valuable tool, it is generally less specific than mass spectrometry. upi.edu The UV spectra of gingerol-related compounds often show a characteristic absorption maximum around 280 nm. researchgate.net However, because other compounds in a complex mixture may also absorb at this wavelength, UV-Vis is more commonly used for quantitative analysis after the compound of interest has been separated by a technique like high-performance liquid chromatography (HPLC). upi.edu In such a setup, the UV detector measures the absorbance of the eluent as it exits the chromatography column, allowing for the quantification of the separated compounds.
Method Validation and Quality Control in this compound Research
To ensure the reliability and accuracy of analytical data, the methods used for this compound research undergo rigorous validation. This process assesses several key parameters to confirm that the method is fit for its intended purpose.
Assessment of Precision, Accuracy, Linearity, Robustness, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Method validation is a critical process that establishes the performance characteristics of an analytical procedure. europa.eu For this compound analysis, this involves a thorough evaluation of several key parameters to ensure the reliability and consistency of the results.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For instance, in a validated HPTLC method for related ginger compounds, the intraday and interday precision were found to have RSD values of less than 2%, indicating high precision. mdpi.comnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage of the added amount that is measured is calculated. Recovery values for validated methods for ginger compounds have been reported to be in the range of 89.53% to 100.01%. researchgate.net
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations and is typically represented by the correlation coefficient (R²) of the calibration curve. For this compound and related compounds, R² values are often expected to be greater than 0.999. researchgate.netmdpi.com
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eueflm.eu The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eueflm.eu These values are crucial for determining the sensitivity of an analytical method. For example, one UPLC-MS/MS method reported LODs and LOQs for ginger compounds in the ranges of 2.14–5.50 ng/mL and 7.15–18.35 ng/mL, respectively. researchgate.net
A summary of validation parameters from a study on ginger compounds is presented in the table below.
| Parameter | 6-Shogaol | 6-Gingerol |
| Linearity Range | 100–700 ng/band | 50–600 ng/band |
| Correlation Coefficient (R²) | 0.9988 | 0.9995 |
| LOD | 33.65 ng/band | 16.84 ng/band |
| LOQ | 100.95 ng/band | 50.52 ng/band |
| Recovery | 98.97–100.52% | 98.99–100.31% |
| Intraday Precision (%RSD) | 0.8–1.5% | 0.7–1.0% |
| Interday Precision (%RSD) | 0.7–1.6% | 0.7–1.0% |
| Data from a study on a green RP-HPTLC-densitometry method. nih.gov |
Application of this compound as Reference Standards for Traceability in Research and Development
The availability of high-purity this compound as a reference standard is fundamental for ensuring the traceability and comparability of research findings across different laboratories and studies. axios-research.com These reference standards are meticulously characterized and come with a comprehensive Certificate of Analysis (CoA), which provides information on their purity and identity. axios-research.com
Reference standards are crucial for:
Quantitative Analysis: They are used to create calibration curves to accurately determine the concentration of this compound in unknown samples. axios-research.com
Method Validation: They are essential for assessing the accuracy and linearity of analytical methods. axios-research.com
Quality Control: They are used in routine quality control to ensure that analytical systems are performing correctly and that the results are reliable. axios-research.com
Companies specializing in the production of phytochemical reference standards play a vital role in the scientific community by providing these well-characterized materials, thereby supporting the integrity and advancement of research on natural products like this compound. axios-research.comchemfaces.comlookchem.com
Molecular and Cellular Mechanisms of Action of 6 Gingerdiol
Anti-inflammatory Pathways Modulation
6-Gingerdiol demonstrates notable anti-inflammatory properties by influencing several critical pathways involved in the inflammatory process. This includes the inhibition of pro-inflammatory cytokine production, modulation of specific inflammatory cascades like the IL-1β-mediated NLRP3 pathway, regulation of inflammatory mediators at the cellular level, and effects on cyclooxygenase enzymes.
Inhibition of Pro-inflammatory Cytokine Production
Research has shown that related compounds like 6-gingerol (B72531) can effectively inhibit the production of several pro-inflammatory cytokines. nih.gov Studies on murine peritoneal macrophages revealed that 6-gingerol significantly suppresses the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-12 (B1171171) (IL-12) when these cells are stimulated with lipopolysaccharide (LPS). nih.govnih.gov This inhibition of cytokine production is a key aspect of its anti-inflammatory effects, as these molecules play a central role in initiating and amplifying inflammatory responses. nih.gov For instance, TNF-α and IL-1β are known to trigger the recruitment of inflammatory cells and stimulate the expression of other pro-inflammatory genes. arccjournals.com Furthermore, in osteoblast-like cells, 6-gingerol has been observed to reduce the production of interleukin-6 (IL-6), another important pro-inflammatory cytokine. nih.govscielo.br
| Cytokine | Effect of 6-Gingerol/6-Gingerdiol | Cell/System Studied | Key Findings |
|---|---|---|---|
| TNF-α | Inhibition | Murine Peritoneal Macrophages | Suppressed release upon LPS stimulation. nih.govnih.gov |
| IL-1β | Inhibition | Murine Peritoneal Macrophages | Suppressed release upon LPS stimulation. nih.govnih.gov |
| IL-12 | Inhibition | Murine Peritoneal Macrophages | Suppressed release upon LPS stimulation. nih.govnih.gov |
| IL-6 | Inhibition | Osteoblast-like MG-63 cells | Reduced production in both baseline and TNF-α stimulated conditions. nih.govscielo.br |
Modulation of Specific Inflammatory Pathways (e.g., IL-1β-mediated NLRP3 pathway)
Recent studies suggest that ginger compounds, including 6-gingerol, can modulate the NLRP3 inflammasome pathway. frontiersin.orgmdpi.com The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like pro-IL-1β. frontiersin.org Research indicates that 6-gingerol may inhibit the activation of the NLRP3 inflammasome, potentially by reducing the production of reactive oxygen species (ROS), which are known to be potent activators of this pathway. frontiersin.org Specifically, a derivative of this compound, diacetoxy-6-gingerdiol (D-6-G), has been shown to directly bind to and inhibit the activity of the NLRP3 inflammasome. researchgate.net This inhibition helps to prevent the subsequent maturation and release of IL-1β, thereby dampening the inflammatory response. frontiersin.orgnih.gov
Regulation of Inflammatory Mediators at the Cellular Level
This compound and its related compounds regulate the production of key inflammatory mediators at the cellular level. One of the primary targets is inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a potent inflammatory mediator. nih.govarccjournals.comnih.gov Studies have demonstrated that 6-gingerol can decrease the expression and activity of iNOS in macrophages stimulated with LPS. nih.govarccjournals.com This leads to a reduction in NO production, which in turn mitigates inflammatory processes. sciencefrontier.orgnih.gov The mechanism behind this inhibition often involves the suppression of transcription factors like nuclear factor-kappa B (NF-κB), which is a critical regulator of iNOS gene expression. arccjournals.compreprints.org
Effects on Cyclooxygenase Enzymes (e.g., COX-1 inhibition by derivatives)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway as they are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. preprints.orgnih.govmedchemexpress.com While some ginger compounds like 10-gingerol (B1664516) and various shogaols have shown selective inhibition of COX-2, research into the direct effects of this compound on these enzymes is ongoing. medchemexpress.comnih.gov However, studies on derivatives of 6-gingerol have provided insights into their potential interactions with COX enzymes. For instance, synthetic derivatives of 6-gingerol have been evaluated for their COX-1 inhibitory activity. mdpi.comnih.gov It is understood that compounds like 6-gingerol can suppress the enzymatic activity of cyclooxygenase, leading to reduced production of prostaglandins such as PGE2. researchgate.netresearchgate.net The inhibition of the COX pathway is a significant mechanism contributing to the anti-inflammatory properties of ginger-related compounds. researchgate.net
Antioxidant Defense Systems Activation
Beyond its anti-inflammatory effects, this compound is recognized for its ability to bolster antioxidant defense systems. This is primarily achieved through its capacity to directly neutralize harmful free radicals.
Direct Free Radical Scavenging Capabilities of this compound
This compound possesses direct free radical scavenging capabilities, contributing to its antioxidant properties. biosynth.com This is in line with the broader antioxidant activity observed for many ginger constituents, which are known to be potent scavengers of various biologically relevant free radicals. mdpi.comnih.gov The antioxidant potential of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govu-szeged.huresearchgate.net Studies have shown that ginger extracts and their components, including 6-gingerol, exhibit significant DPPH radical scavenging activity. researchgate.netmdpi.comresearchgate.net For example, 6-gingerol has been shown to effectively scavenge superoxide (B77818) and hydroxyl radicals. nih.gov The ability of this compound and related compounds to neutralize these reactive species helps to protect cells from oxidative damage, which is implicated in a wide range of chronic diseases. biosynth.commdpi.com The antioxidant activity of these compounds is often attributed to the phenolic hydroxyl group in their structure. Two novel glucosides of this compound have been isolated, and one of them, 5-O-beta-D-glucopyranosyl-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decane, demonstrated strong antioxidative activity, comparable to its aglycon, this compound. nih.gov
| Compound | Antioxidant Assay | Key Findings |
|---|---|---|
| 6-Gingerol | DPPH Radical Scavenging | Demonstrated significant scavenging activity. nih.govresearchgate.net |
| 6-Gingerol | Superoxide Radical Scavenging | Exhibited substantial scavenging activity with an IC50 value of 4.05 µM. nih.gov |
| 6-Gingerol | Hydroxyl Radical Scavenging | Showed considerable scavenging activity with an IC50 value of 4.62 µM. nih.gov |
| 5-O-beta-D-glucopyranosyl-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decane (a glucoside of this compound) | DPPH Radical Scavenging & Linoleic Acid Model System | Showed strong antioxidative activity, as potent as its aglycon, this compound. nih.gov |
Upregulation of Endogenous Antioxidant Enzymes (e.g., Superoxide Dismutase (SOD), Heme Oxygenase-1 (HO-1), NADPH Oxidase 2 (NOX2))
Research indicates that gingerols, including this compound, can modulate the activity of crucial endogenous antioxidant enzymes. Studies have shown that isolated gingerols upregulate the activity of superoxide dismutase (SOD), heme oxygenase-1 (HO-1), and NADPH oxidase 2 (NOX2). researchgate.netnih.gov For instance, treatment with 6-gingerol has been observed to enhance the activities of SOD and catalase. nih.gov This upregulation is a key component of the cellular defense against oxidative stress. nih.gov Heme oxygenase-1, in particular, is a rate-limiting enzyme in heme catabolism and its induction can lead to a decrease in the activity of Nox4, a significant source of reactive oxygen species (ROS). plos.org The modulation of these enzymes suggests a mechanism by which this compound may exert its protective effects against cellular damage.
Role in Mitigating Oxidative Stress at the Cellular Level
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. promega.com this compound and its parent compound, 6-gingerol, play a role in mitigating this stress. They have been shown to counteract H₂O₂-induced oxidative stress, leading to a reduction in ROS levels and subsequent cell death. nih.govresearchgate.net The antioxidant properties of these compounds are central to this effect. researchgate.net By enhancing the cellular antioxidant defense systems, including the upregulation of enzymes like SOD, they help to alleviate the damaging effects of ROS on cellular components. nih.govzellavie.ch This mitigation of oxidative stress is a fundamental aspect of their observed therapeutic potential.
Antiproliferative and Apoptotic Mechanisms in Cellular Models
Cytotoxic Effects of this compound and its Isomers on Various Cancer Cell Lines (e.g., Human Lung Cancer Cells, Human Colon Cancer Cells)
This compound, a major metabolite of 6-gingerol, and its isomers have demonstrated cytotoxic effects against various cancer cell lines. arccjournals.com Research has shown that 6-gingerol is extensively metabolized into (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2) in human lung cancer cells (H-1299) and human colon cancer cells (HCT-116 and HT-29). nih.govresearchgate.netnih.gov Both of these metabolites have been found to induce cytotoxicity. nih.govresearchgate.net Specifically, M1 showed a comparable cytotoxic effect to 6-gingerol in H-1299 lung cancer cells. nih.govresearchgate.net In HCT-116 human colon cancer cells, both 6-gingerol and its metabolites demonstrated dose-dependent growth inhibition. nih.gov
Induction of Apoptosis and Cell Cycle Arrest in In Vitro Studies
6-Gingerol, the precursor to this compound, has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. It can trigger apoptosis by increasing the activity of caspases-3 and -9 and altering the ratio of Bax/Bcl-2 proteins. nih.gov Furthermore, 6-gingerol can induce cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of key regulatory proteins. arccjournals.combiomolther.orgresearchgate.net For example, it has been observed to upregulate p21 and downregulate cyclin D1, leading to G1 arrest. biomolther.orgresearchgate.net In some cancer cell lines, it induces G2/M arrest. arccjournals.comiiarjournals.org This induction of apoptosis and cell cycle arrest is a critical mechanism behind its anti-proliferative effects. mdpi.com
Modulation of Protein Expression Related to Drug Resistance in Chemoresistant Cancer Cells
The development of chemoresistance is a major obstacle in cancer treatment. mdpi.com This resistance can be mediated by various mechanisms, including the upregulation of drug resistance-associated proteins. mdpi.comfrontiersin.orgpeerj.com While direct studies on this compound are limited, research on its precursor, 6-gingerol, suggests a potential role in modulating proteins associated with drug resistance. For instance, 6-gingerol has been shown to enhance the sensitivity of gastric cancer cells to cisplatin. nih.govbiomolther.org This suggests an ability to interfere with the pathways that lead to chemoresistance, a significant area for further investigation.
Neurobiological and Receptor-Mediated Interactions
The bioactive compounds in ginger, including 6-gingerol and its derivatives like this compound, have shown potential in modulating neuroinflammatory processes and interacting with certain receptors. nih.gov While specific data on this compound is not abundant, studies on related compounds provide insights. For instance, ginger extracts and some of their components have been found to bind to serotonin (B10506) 5-HT1A receptors. ethz.ch Additionally, compounds like 6-gingerol have demonstrated neuroprotective effects by inhibiting apoptosis and reducing neuroinflammation in various models. zellavie.chacs.org These interactions highlight the potential for this compound to influence neurological pathways, although more direct research is needed to fully elucidate its specific receptor-mediated actions.
Potential Neuroprotective Mechanisms and Modulation of Cell Death/Survival Signaling Molecules
While direct studies on the neuroprotective mechanisms of this compound are limited, research on related ginger compounds, such as 6-gingerol, provides significant insights into potential pathways. Bioactive compounds in ginger are known to modulate cell death and survival signaling molecules, which may contribute to neuroprotective effects. unavarra.es For instance, 6-gingerol has been shown to protect against neuronal apoptosis by suppressing the activation of caspases and regulating the Bax/Bcl-2 ratio, key players in the mitochondrial-induced apoptotic pathway. mdpi.comfrontiersin.org This is achieved by preventing the release of cytochrome C from mitochondria, a critical step in the apoptotic cascade. mdpi.com
Furthermore, 6-gingerol demonstrates neuroprotective effects by fortifying the cellular antioxidant defense system. nih.govarccjournals.com It can up-regulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and γ-glutamylcysteine ligase (GCL), which are crucial for glutathione (B108866) biosynthesis. nih.govarccjournals.com This action appears to be mediated through the activation of the Nrf2 transcription factor. nih.gov By enhancing the cell's capacity to neutralize reactive oxygen and nitrogen species, 6-gingerol helps to mitigate oxidative stress-induced neuronal cell death, a common factor in neurodegenerative diseases. unavarra.esnih.gov
In models of subarachnoid hemorrhage-induced early brain injury, 6-gingerol has been found to alleviate brain edema and reduce neuronal apoptosis by inhibiting guanylate-binding protein 2 (GBP2) and subsequently activating the PI3K/AKT signaling pathway. frontiersin.org This pathway is a well-known pro-survival cascade in neurons. These findings suggest that this compound may share similar neuroprotective mechanisms, acting through the modulation of critical cell survival and antioxidant pathways.
5-HT3 Receptor Antagonistic Activity of this compound and its Diacetyl Derivative
This compound and its derivative, diacetyl- dovepress.com-gingerdiol, have been identified as antagonists of the 5-HT3 receptor. researchgate.netnih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting). wikipedia.org Antagonism of this receptor is a key mechanism for antiemetic drugs. wikipedia.org
Bioassay-guided fractionation of ginger rhizome extracts identified several arylalkanes, including this compound and diacetyl- dovepress.com-gingerdiol, that inhibit 5-HT3 receptor function. researchgate.netnih.gov In vitro studies using N1E-115 cells, a neuroblastoma cell line expressing 5-HT3 receptors, demonstrated the potent inhibitory activity of these compounds. researchgate.netnih.gov The influx of [14C]guanidinium, a measure of 5-HT3 receptor channel activation, was significantly inhibited by these compounds. researchgate.net
The order of potency for inhibiting the 5-HT3 receptor in this system was found to be dovepress.com-gingerdiol ≈ diacetyl- dovepress.com-gingerdiol ≈ dovepress.com-dehydrogingerdione ≈ dovepress.com-shogaol > researchgate.net-shogaol ≈ researchgate.net-gingerol > medchemexpress.cn-gingerol ≈ dovepress.com-gingerol > jst.go.jp-gingerol. researchgate.netnih.gov This indicates that this compound and its diacetyl derivative are among the more potent 5-HT3 receptor antagonists found in ginger. researchgate.netnih.gov This antagonistic activity is believed to contribute to the anti-emetic properties of ginger. innovareacademics.inresearchgate.net Studies on related compounds like 6-gingerol suggest a non-competitive mode of inhibition. dovepress.commdpi.com
Modulation of Specific Cellular Signaling Pathways (e.g., Nrf2 activation, GSK-3β pathways, β-catenin pathway)
Research indicates that ginger-derived compounds can modulate several key cellular signaling pathways, including those involving Nrf2, GSK-3β, and β-catenin. While specific data for this compound is emerging, studies on its diacetyl derivative and the closely related 6-gingerol provide a strong basis for its mechanisms.
Nrf2 Activation: Diacetoxy-6-gingerdiol has been shown to activate the Nrf2/HO-1 axis, which plays a protective role in the cellular microenvironment. researchgate.net The transcription factor Nrf2 is a master regulator of the antioxidant response. researchgate.netresearchgate.net Its activation leads to the expression of various cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govarccjournals.comresearchgate.net This pathway is crucial for protecting cells against oxidative stress. researchgate.net Studies on 6-gingerol have also demonstrated its ability to activate Nrf2, leading to the upregulation of antioxidant enzymes and the fortification of the cellular antioxidant defense system. nih.gov
GSK-3β and β-catenin Pathways: Glycogen synthase kinase 3β (GSK-3β) is a multifaceted kinase that regulates numerous cellular processes, including the Wnt/β-catenin signaling pathway. thno.orgaging-us.com The inhibition of GSK-3β can lead to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. thno.orgnih.gov This pathway is implicated in cell survival and proliferation. Some studies suggest a complex interplay where GSK-3β can also regulate Nrf2 activity. researchgate.netresearchgate.net The inhibition of GSK-3β can enhance the nuclear levels of Nrf2, thereby boosting the antioxidant response. researchgate.netthno.org While direct evidence for this compound's effect on the GSK-3β/β-catenin pathway is still under investigation, the known anti-inflammatory and cytoprotective effects of ginger compounds suggest a potential modulatory role.
| Signaling Pathway | Key Molecules Modulated by Ginger Compounds | Cellular Outcome |
| Nrf2 Pathway | Nrf2, HO-1, GCL | Increased antioxidant defense, cytoprotection |
| GSK-3β/β-catenin Pathway | GSK-3β, β-catenin | Potential for cell survival and proliferation regulation |
Protection of Extracellular Matrix and Inhibition of Pyroptosis
Recent research has highlighted the protective effects of diacetoxy-6-gingerdiol, a derivative of this compound, on the extracellular matrix (ECM) of nucleus pulposus cells and its ability to inhibit a form of inflammatory cell death known as pyroptosis. researchgate.netmedchemexpress.comchemondis.com
Protective Effects on Extracellular Matrix of Nucleus Pulposus Cells
The nucleus pulposus (NP) is the central, gelatinous core of the intervertebral disc, and its cells are responsible for producing and maintaining a healthy extracellular matrix rich in proteoglycans and type II collagen. nih.govplos.org The degradation of this ECM is a key feature of intervertebral disc degeneration (IDD). jst.go.jp
Studies have shown that diacetoxy-6-gingerdiol protects the ECM of nucleus pulposus cells (NPCs). researchgate.netmedchemexpress.comchemondis.com It achieves this by promoting the anabolism (synthesis) and inhibiting the catabolism (breakdown) of the ECM in NPCs. medchemexpress.com This protective action helps to preserve the structural integrity and function of the intervertebral disc.
Amelioration of Intervertebral Disc Degeneration by Inhibiting Specific Pathways (e.g., IL-1β-mediated NLRP3 pathway)
Interleukin-1β (IL-1β) is a pro-inflammatory cytokine that plays a significant role in the pathogenesis of intervertebral disc degeneration. researchgate.net It can trigger a signaling cascade involving the NLRP3 inflammasome, which leads to further inflammation and tissue degradation. researchgate.netmedchemexpress.com
Diacetoxy-6-gingerdiol has been found to ameliorate intervertebral disc degeneration by specifically inhibiting the IL-1β-mediated NLRP3 pathway. researchgate.netmedchemexpress.cnmedchemexpress.comchemondis.comchemicalbook.com In vitro experiments have demonstrated that diacetoxy-6-gingerdiol can directly bind to and inhibit the activity of the NLRP3 inflammasome. researchgate.net By blocking this pathway, it helps to reduce the inflammatory response and protect the nucleus pulposus cells and their surrounding matrix. medchemexpress.com
Inhibition of Pyroptosis in Cellular Models
Pyroptosis is a highly inflammatory form of programmed cell death that is distinct from apoptosis. researchgate.net It is often triggered by inflammasomes like NLRP3 and plays a role in various inflammatory conditions. nih.gov The inhibition of pyroptosis is a potential therapeutic strategy for diseases where excessive inflammation contributes to pathology.
In cellular models, diacetoxy-6-gingerdiol has been shown to inhibit pyroptosis in nucleus pulposus cells. researchgate.netmedchemexpress.com This inhibitory effect on cellular pyroptosis, coupled with its ability to suppress the NLRP3 inflammasome, further underscores its protective role in the context of intervertebral disc degeneration. researchgate.net
| Compound | Cellular Target/Pathway | Protective Effect |
| Diacetoxy-6-gingerdiol | Nucleus Pulposus Cells | Protects extracellular matrix researchgate.netmedchemexpress.comchemondis.com |
| Diacetoxy-6-gingerdiol | IL-1β-mediated NLRP3 pathway | Ameliorates intervertebral disc degeneration researchgate.netmedchemexpress.comchemondis.com |
| Diacetoxy-6-gingerdiol | Pyroptosis pathway | Inhibits pyroptosis in cellular models researchgate.netmedchemexpress.com |
Antifungal Activity Mechanisms
The compound this compound, a significant bioactive constituent of ginger, has demonstrated notable antifungal properties. Research into its mechanisms of action suggests that its efficacy is linked to its ability to interfere with fundamental structures and processes within fungal cells. The antifungal action of this compound is believed to involve the disruption of the fungal cell wall and intracellular organelles. embrapa.br This interference can lead to significant morphological changes in the hyphae of pathogens, which are the branching filaments essential for fungal growth and invasion. embrapa.br
Bioassay-guided fractionation of ginger extracts has successfully identified this compound as one of the principal compounds responsible for its antifungal effects against a range of human pathogens. biocrick.comwordpress.comnih.gov Studies have demonstrated that this compound exhibits potent, broad-spectrum antifungal activity. researchgate.net
Research has shown that this compound, along with related ginger compounds like wordpress.com-gingerol, -gingerol, and arccjournals.com-gingerol, is active against at least 13 different human pathogenic fungi. biocrick.comwordpress.comnih.gov The activity of these compounds was observed at concentrations of less than 1 mg/mL. biocrick.comwordpress.comnih.gov Minimal Lethal Concentration (MLC) bioassays, which determine the lowest concentration of a substance that results in the complete absence of fungal growth, were used to quantify this activity, with test concentrations ranging from 75 µg/mL to 1000 µg/mL. wordpress.com While detailed MLC values for this compound against specific pathogens are not extensively documented in the available literature, its consistent identification alongside highly active gingerols underscores its significance as an antifungal agent. wordpress.com The mechanism is thought to be related to damage to the fungal cell wall and internal organelles. embrapa.br
Interactive Table: Research Findings on the Antifungal Activity of Ginger Compounds
| Compound(s) | Pathogens | Key Findings | Reference(s) |
|---|---|---|---|
| This compound , wordpress.com-Gingerol, -Gingerol, arccjournals.com-Gingerol | 13 human pathogenic fungi | Identified as the main antifungal principles from a specific ginger land race. Active at concentrations below 1 mg/mL. | biocrick.comwordpress.comnih.gov |
| This compound and other ginger metabolites | General Fungi | The antifungal mechanism is associated with the fungal cell wall and intracellular organelles, causing morphological changes in hyphae. | embrapa.br |
| Oleoresin (containing gingerols, shogaol, zingerone, paradols, and gingerdiols ) | Plant pathogenic fungus | Showed antifungal activity comparable to pure wordpress.com-gingerol. | wordpress.com |
Preclinical Pharmacological Investigations of 6 Gingerdiol and Its Analogues
In Vitro Cellular Model Studies
Assessment of Anti-inflammatory and Antioxidant Activities in Cell Line-Based Assays
Derivatives of 6-Gingerdiol, particularly Diacetoxy-6-gingerdiol (D-6-G), have demonstrated notable anti-inflammatory and antioxidant properties in cellular models. researchgate.netmedchemexpress.comnih.gov Research indicates that these effects are central to its protective mechanisms in cells. One of the key pathways involved is the activation of the Nrf2/HO-1 axis, which plays a crucial role in the cellular defense against oxidative stress. researchgate.netnih.gov
Studies on ginger's bioactive constituents, including the broader family of gingerols from which this compound is derived, have established their capacity to scavenge various free radicals. researchgate.net For instance, compounds like researchgate.net-gingerol, nih.gov-gingerol, and researchgate.net-gingerol exhibit significant scavenging activity against DPPH, superoxide (B77818), and hydroxyl radicals. nih.gov Specifically, researchgate.net-gingerol is recognized for possessing one of the highest antioxidant and anti-inflammatory effects among the gingerols. mdpi.com These compounds have also been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated RAW 264.7 cells. researchgate.netnih.gov Furthermore, they can suppress the synthesis of pro-inflammatory cytokines like IL-1, TNF-α, and IL-8. arccjournals.com This foundational knowledge of the gingerol family provides a strong basis for understanding the similar activities observed in this compound and its analogues.
Table 1: Antioxidant Activity of Gingerol Analogues
| Compound | DPPH Radical Scavenging (IC50 µM) | Superoxide Radical Scavenging (IC50 µM) | Hydroxyl Radical Scavenging (IC50 µM) |
|---|---|---|---|
| researchgate.net-gingerol | 26.3 | 4.05 | 4.62 |
| nih.gov-gingerol | 19.47 | 2.5 | 1.97 |
| researchgate.net-gingerol | 10.47 | 1.68 | 1.35 |
Data sourced from a comparative study on gingerol analogues, demonstrating the structure-activity relationship. nih.gov
Comprehensive Cytotoxicity and Antiproliferative Studies in Diverse Cancer Cell Lines
This compound, a major metabolite of 6-gingerol (B72531), has been a subject of investigation for its effects on cancer cells. nih.gov Studies have identified two primary metabolites, (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2), which are formed following the administration of 6-gingerol to various cancer cell lines. nih.gov
These metabolites have been evaluated for their cytotoxic effects. Research has shown that both M1 and M2 induce cytotoxicity in cancer cells after a 24-hour period. nih.gov In studies involving H-1299 human lung cancer cells, the M1 metabolite demonstrated a cytotoxic effect comparable to that of its parent compound, 6-gingerol. nih.gov The biotransformation of 6-gingerol into these active this compound metabolites has been observed in several human and mouse cancer cell lines, including H-1299 (human lung cancer), CL-13 (mouse lung cancer), HCT-116 (human colon cancer), and HT-29 (human colon cancer). nih.govresearchgate.net This suggests that the anticancer effects attributed to 6-gingerol may, in part, be mediated by its conversion to this compound. researchgate.net
Analogues of the parent compound, researchgate.net-gingerol, have also been synthesized and tested. In one study, triazole derivatives of researchgate.net-gingerol showed moderate cytotoxic activity against HCT 116 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines. nih.gov
Table 2: Cytotoxicity of this compound Metabolites in Cancer Cell Lines
| Cell Line | Compound | Observation |
|---|---|---|
| H-1299 (Human Lung Cancer) | (3R,5S)-6-gingerdiol (M1) | Induced cytotoxicity comparable to 6-gingerol after 24 hours. nih.gov |
| H-1299 (Human Lung Cancer) | (3S,5S)-6-gingerdiol (M2) | Induced cytotoxicity after 24 hours. nih.gov |
| CL-13 (Mouse Lung Cancer) | This compound metabolites | 6-gingerol was extensively metabolized. nih.gov |
| HCT-116 (Human Colon Cancer) | This compound metabolites | 6-gingerol was extensively metabolized. nih.gov |
| HT-29 (Human Colon Cancer) | this compound metabolites | 6-gingerol was extensively metabolized. nih.gov |
Mechanistic Investigations into Extracellular Matrix Protection and Pyroptosis Inhibition in In Vitro Models
A derivative, Diacetoxy-6-gingerdiol (D-6-G), has been shown to protect the extracellular matrix (ECM) of nucleus pulposus cells (NPCs). medchemexpress.comnih.gov In in vitro models of intervertebral disc degeneration (IDD), D-6-G promotes the anabolism and inhibits the catabolism of the ECM. medchemexpress.com This protective effect is crucial for maintaining the integrity of the nucleus pulposus microenvironment. nih.gov
Mechanistically, D-6-G has been found to directly target and inhibit the NLRP3 inflammasome, a key component in the inflammatory cascade. researchgate.netnih.gov Molecular docking studies revealed a strong binding affinity between D-6-G and NLRP3. researchgate.netmedchemexpress.com This inhibition of the NLRP3 inflammasome is a central part of its mechanism.
Furthermore, D-6-G has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death. researchgate.netnih.gov The inhibition of pyroptosis in NPCs is achieved through the activation of the Nrf2/HO-1 signaling axis, which subsequently suppresses NLRP3 activity. researchgate.netnih.gov By preventing pyroptosis and protecting the ECM, D-6-G demonstrates potential for mitigating cellular damage in degenerative conditions. nih.gov
Table 3: Mechanistic Actions of Diacetoxy-6-gingerdiol (D-6-G) in Nucleus Pulposus Cells (NPCs)
| Cellular Process | Mechanism of Action | Target Pathway/Molecule | Outcome |
|---|---|---|---|
| Extracellular Matrix (ECM) Protection | Promotes anabolism, inhibits catabolism. medchemexpress.com | ECM components | Protection of nucleus pulposus microenvironment. nih.gov |
| Inflammasome Inhibition | Binds to and inhibits activity. researchgate.netnih.gov | NLRP3 Inflammasome | Reduced inflammation. |
| Pyroptosis Inhibition | Suppresses pro-inflammatory cell death. researchgate.netnih.gov | Nrf2/HO-1/NLRP3 Axis | Protection of NPCs. researchgate.net |
Evaluation of Antifungal Activity in Laboratory Assays
This compound and its related compounds have demonstrated significant antifungal properties in laboratory settings. researchgate.net Research has identified 6-gingerdiols, along with 10-gingerol (B1664516), as having potent activity against a panel of human pathogenic fungi. researchgate.net
Studies have reported that these compounds are effective at concentrations below 1 mg/ml against several fungal species. researchgate.net The spectrum of activity includes activity against Cryptococcus neoformans, Wangiella dermatitidis, Aspergillus fumigatus, Microsporum gypseum, Pseudallescheria boydii, and Trichophyton mentagrophytes. researchgate.net This broad range of activity highlights the potential of this compound as an antifungal agent. In the context of agricultural applications, ginger rhizome extract, which contains these active compounds, completely inhibited the growth of the plant pathogen Fusarium solani at a concentration of 20 mg/mL. mdpi.comresearchgate.net
Table 4: Antifungal Spectrum of 6-Gingerdiols
| Fungal Pathogen | Activity Observed | Reference |
|---|---|---|
| Cryptococcus neoformans | Active at <1 mg/ml | researchgate.net |
| Wangiella dermatitidis | Active at <1 mg/ml | researchgate.net |
| Aspergillus fumigatus | Active at <1 mg/ml | researchgate.net |
| Microsporum gypseum | Active at <1 mg/ml | researchgate.net |
| Pseudallescheria boydii | Active at <1 mg/ml | researchgate.net |
| Trichophyton mentagrophytes | Active at <1 mg/ml | researchgate.net |
| Fusarium solani | Complete inhibition by extract | mdpi.comresearchgate.net |
In Vivo Preclinical Animal Models (Mechanistic Focus)
Preclinical animal models have been instrumental in understanding the in vivo fate and activity of ginger's pungent principles, leading to the formation of this compound. Studies in mice have shown that the parent compound, 6-gingerol, is extensively metabolized after administration. nih.gov The major metabolites recovered were identified as (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol. nih.gov This finding is significant as it confirms that this compound is not just an in vitro artifact but is produced endogenously in a mammalian system, where it can then exert its own biological effects. nih.govresearchgate.net
Mechanistic studies in animal models, often using the parent compound 6-gingerol, have provided insights into pathways that are likely influenced by its metabolites like this compound. For example, in diabetic rat models, oral administration of 6-gingerol was shown to activate the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway, a key target in metabolic regulation. sciepub.com In vivo studies in diabetic mice also showed that 6-gingerol supplementation could reduce fasting blood glucose and increase GLUT4 translocation via AMPK activation. sciepub.com Given that this compound is a primary metabolite, it is plausible that it contributes to these observed in vivo effects.
Studies on Metabolic Fate and Biotransformation of 6-Gingerol leading to this compound in Animal Models
The biotransformation of 6-gingerol, a primary pungent constituent of ginger, into its metabolite this compound has been a subject of significant investigation in various animal models. These studies reveal that 6-gingerol undergoes extensive metabolism, primarily in the liver, leading to the formation of this compound among other metabolites.
Further in vitro investigations using rat liver microsomes fortified with NADPH have elucidated the specific pathways. These studies confirmed that 6-gingerol is converted to this compound through a reductive metabolic pathway. biocrick.com The process involves the reduction of the keto group at the C-3 position of the 6-gingerol molecule. This reduction results in the formation of two diastereomers of this compound. biocrick.com Cytochrome P450 (CYP) enzymes are implicated in the phase I metabolism of gingerols. nih.govrsc.org While specific CYP isozymes like CYP1A2 and CYP2C19 are involved in the oxidative metabolism of 6-gingerol, the precise enzyme responsible for the hydrogenation reaction that produces (3R,5S)- researchgate.net-gingerdiol has not yet been identified. nih.govrsc.org
Studies have also shown species variations in the phase I metabolism of gingerols. For instance, novel metabolites like (3S,5S)-gingerdiols are generated in some animal liver microsomes, which are not typically found in human liver microsomes. nih.govrsc.org
Table 1: Summary of Key Findings on 6-Gingerol to this compound Metabolism in Animal Models
| Animal Model/System | Key Findings | Reference |
|---|---|---|
| Rats (in vivo) | Following oral administration, metabolites of 6-gingerol are found in bile and urine. Liver and gut flora play a crucial role in metabolism. | nih.gov |
| Rat Liver Incubations | Identified the presence of this compound as a metabolite of 6-gingerol. | nih.gov |
| Rat Hepatic Microsomes (NADPH-fortified) | Confirmed the formation of diastereomers of this compound via reductive metabolism of 6-gingerol. | biocrick.com |
| Animal Liver Microsomes | Demonstrated species variations in metabolism, with some animal models producing (3S,5S)-gingerdiols. The enzyme for (3R,5S)- researchgate.net-gingerdiol formation is yet to be identified. | nih.govrsc.org |
Assessment of Mechanistic Effects in Induced Disease Models (e.g., Inflammation, Oxidative Stress, Cancer Progression)
Research has demonstrated that 6-gingerol undergoes biotransformation into two major metabolites, (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2), in human lung cancer cells (H-1299), mouse lung cancer cells (CL-13), and human colon cancer cells (HCT-116 and HT-29). nih.govnih.gov These metabolites have been shown to induce cytotoxicity in these cancer cells. researchgate.netnih.gov For instance, in H-1299 cells, (3R,5S)-6-gingerdiol demonstrated a cytotoxic effect comparable to that of the parent compound, 6-gingerol. nih.govnih.gov This suggests that the anticancer activity of ginger may be partially mediated by its metabolites. arccjournals.com
In addition to anticancer effects, 6-gingerdiols have shown potential anti-inflammatory activity. In one study, (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol were found to be potent inhibitors of nitric oxide (NO) production in RAW264 macrophage cells. nih.gov This effect was notably stronger than that of 6-gingerol itself, which showed no inhibition at the same concentration, highlighting the enhanced anti-inflammatory potential of the metabolites. nih.gov
Investigations into the molecular mechanisms underlying the effects of this compound reveal its influence on key cellular biomarkers and signaling pathways. The cytotoxic effects of this compound in cancer cells are a primary area of focus.
In human cancer cell lines, both (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol have been shown to inhibit cell proliferation. nih.govnih.gov The viability of cancer cells, including H-1299, HCT-116, and HT-29, was significantly reduced following treatment with these metabolites. nih.gov This suggests that 6-gingerdiols can modulate pathways involved in cell survival and apoptosis. While 6-gingerol is known to induce cell cycle arrest and suppress tumor growth, the discovery that its metabolites are also active implies that the in vivo efficacy of ginger is a result of the combined action of the parent compound and its biotransformation products. nih.govarccjournals.com
Regarding inflammation, the inhibition of nitric oxide production is a key biomarker. The superior ability of 6-gingerdiols to inhibit NO in macrophage cells compared to 6-gingerol points to a potent modulation of inflammatory pathways. nih.gov Nitric oxide is a critical signaling molecule in inflammation, and its inhibition can suppress the inflammatory response.
Table 2: Effects of this compound on Cellular and Molecular Biomarkers
| Biomarker/Pathway | Cell/Disease Model | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cell Proliferation/Viability | H-1299 (Human Lung Cancer), HCT-116, HT-29 (Human Colon Cancer) | Induced cytotoxicity and inhibited cell proliferation. (3R,5S)-6-gingerdiol had effects comparable to 6-gingerol in H-1299 cells. | researchgate.netnih.govnih.gov |
| Nitric Oxide (NO) Production | RAW264 Macrophage Cells | (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol significantly inhibited NO production, showing higher potency than 6-gingerol. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The chemical structure of this compound, which features a 1-(4-hydroxy-3-methoxyphenyl) moiety and a decane-3,5-diol backbone, is central to its biological activities. Structure-activity relationship (SAR) studies have explored how this structure and its modifications influence its pharmacological effects, such as antioxidant and antiplatelet activities.
The reduction of the C-3 keto group in 6-gingerol to a hydroxyl group to form this compound significantly impacts its antioxidant capacity. In a study that synthesized and evaluated 6-gingerol derivatives, the this compound epimer (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol was identified as the most potent antioxidant of the series. mdpi.com This suggests that the presence and stereochemical orientation of the two hydroxyl groups in the aliphatic chain are crucial for enhanced free-radical scavenging activity.
The antiplatelet activity of this compound has also been assessed in comparison to its parent compound and other derivatives. While other derivatives like 6-shogaol (B1671286) showed more potent antiplatelet effects, the conversion of the ketone in 6-gingerol to the diol in this compound alters this specific activity. mdpi.com This highlights that specific functional groups are critical for different biological endpoints; the keto group appears more favorable for antiplatelet action, whereas the diol configuration enhances antioxidant potential. mdpi.com
Furthermore, 6-gingerdiols have been identified as principal antifungal compounds, active against a range of human pathogens, indicating that the diol structure is also effective for antimicrobial activity. biocrick.com
Table 3: Antiplatelet Activity of 6-Gingerol and its Derivatives
| Compound | Antiplatelet Activity (AA-induced) IC50 (µM) |
|---|---|
| (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol (a this compound epimer) | 15.4 ± 0.6 |
| 6-Gingerol | 43.4 ± 1.6 |
| 6-Shogaol | 2.2 ± 0.1 |
| Aspirin (B1665792) | 109.9 ± 4.4 |
Data sourced from a study on 6-gingerol derivatives. mdpi.com
The reduction of the ketone at the C-3 position of 6-gingerol is not stereospecific, leading to the formation of two diastereomers: (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol. nih.govmdpi.com The spatial arrangement of the hydroxyl groups at the C-3 and C-5 positions significantly influences the pharmacological profile and interactions with biological targets.
Studies on the cytotoxic effects of these stereoisomers have revealed differences in their potency. In human lung cancer cells (H-1299), (3R,5S)-6-gingerdiol (M1) was found to have a cytotoxic effect comparable to the parent compound 6-gingerol, while both M1 and (3S,5S)-6-gingerdiol (M2) were shown to be active. nih.govnih.gov This indicates that the stereochemistry at the C-3 position can fine-tune the compound's ability to interact with cellular targets responsible for inducing cell death.
Similarly, the anti-inflammatory activity of the this compound stereoisomers shows a dependence on their three-dimensional structure. Both the (3R,5S) and (3S,5S) forms were potent inhibitors of nitric oxide production, and significantly more so than 6-gingerol itself. nih.gov This suggests that the specific orientation of the dual hydroxyl groups in both diastereomers facilitates a more effective interaction with the molecular targets in the inflammatory pathway, such as the enzymes involved in NO synthesis, compared to the keto group of 6-gingerol. The distinct stereochemistry likely allows for optimal binding to the active site of target proteins, leading to enhanced inhibitory activity.
Rational derivatization involves the targeted chemical modification of a lead compound to improve its pharmacological properties. The synthesis of this compound from 6-gingerol is a key example of such a strategy, aimed at exploring how changes to the core structure affect bioactivity.
In one study, the reduction of the keto function of 6-gingerol using sodium borohydride (B1222165) was employed to produce the (3R,5S) and (3S,5S) epimers of this compound. mdpi.com This semi-synthesis approach is a deliberate derivatization designed to probe the importance of the C-3 carbonyl group. The subsequent evaluation of these derivatives for antioxidant and antiplatelet activities is a classic preclinical research strategy to identify candidates with enhanced potency or a more desirable activity profile. mdpi.com
The finding that one of the resulting this compound epimers was the most potent antioxidant in the entire series of synthesized derivatives validates this approach. mdpi.com It demonstrates that a simple, rational reduction of a ketone to a secondary alcohol can significantly enhance a specific biological activity. This type of research provides crucial insights for future drug design, suggesting that the this compound scaffold could be a promising starting point for developing potent antioxidant agents for therapeutic use. mdpi.com
Future Directions and Emerging Research Avenues for 6 Gingerdiol
Omics-Based Research for Comprehensive Mechanistic Understanding
To move beyond the current understanding of 6-gingerdiol, which is often tied to its precursor 6-gingerol (B72531), a systemic approach is required. Omics technologies offer a powerful lens to view the global changes a cell or organism undergoes in response to treatment, providing a holistic and unbiased view of the compound's mechanism of action.
Future research should prioritize the use of integrated omics to map the cellular landscape following this compound exposure. While metabolomics studies have been crucial in identifying this compound and its derivatives, such as (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol, as major metabolites of 6-gingerol in various cancer cell lines and in mice, the downstream effects remain largely uncharacterized. nih.govresearchgate.net Further metabolomics work can pinpoint the specific metabolic pathways that are altered by this compound itself. oup.comnih.gov
Transcriptomics, through techniques like RNA-seq, can reveal the full spectrum of gene expression changes induced by this compound. Studies on 6-gingerol have shown it can significantly alter the expression of genes related to biofilm formation and hyphae development in Candida albicans. frontiersin.org Similar transcriptomic analyses focused on this compound are a logical next step to differentiate its genetic targets from those of 6-gingerol and to understand its unique bioactivities. itjfs.comfrontiersin.org
Proteomics will complement these findings by quantifying changes in protein expression and post-translational modifications, directly linking the transcriptomic data to functional cellular machinery. This integrated "system-to-system" approach will be invaluable for constructing a comprehensive model of this compound's mechanism of action, identifying novel protein targets, and clarifying its role in cellular processes. researchgate.net
Advanced Delivery Systems for Targeted Research Applications
A significant hurdle in the preclinical study of many natural compounds, including gingerols and their derivatives, is their poor aqueous solubility and rapid metabolism, which can limit bioavailability. nih.govnih.gov Advanced delivery systems are critical for overcoming these limitations in research settings, ensuring that adequate concentrations of the compound reach the target cells or tissues in a controlled manner.
The development of nanoformulations for this compound represents a crucial future research avenue. Technologies that have been successfully applied to 6-gingerol can be adapted for its metabolite. These include:
Liposomes: These vesicle-based carriers can encapsulate hydrophobic compounds like this compound, improving solubility and stability. Proliposome formulations of 6-gingerol have been shown to increase its oral bioavailability by five-fold and enhance its antitumor effects in preclinical models. nih.govnih.gov
Nanoemulsions: These are colloidal dispersions that can enhance the stability and penetration of active compounds. researchgate.netjddtonline.info Nanoemulsions have been explored for ginger extracts and could be optimized for the specific delivery of isolated this compound. embrapa.brcuestionesdefisioterapia.com
Nanostructured Lipid Carriers (NLCs): These carriers are composed of a blend of solid and liquid lipids and have shown promise for improving the solubility and oral availability of 6-gingerol. researchgate.netresearchgate.net
Future studies should focus on formulating this compound using these nanotechnologies and evaluating their physicochemical properties, such as particle size, encapsulation efficiency, and release kinetics. These advanced delivery systems will be instrumental in conducting more reliable and reproducible in vitro and preclinical studies to assess the compound's therapeutic potential. nih.gov
Computational Chemistry and In Silico Approaches in this compound Research
Computational methods provide a rapid and cost-effective way to predict the biological targets of a compound and to understand the molecular basis of its activity. These in silico approaches can guide and prioritize wet-lab experiments, accelerating the research and development process.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. Several in silico studies have already identified potential protein targets for this compound and its derivatives, demonstrating strong binding affinities for enzymes implicated in various diseases.
For instance, molecular docking has shown that this compound strongly inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism. tjnpr.orgtjnpr.org Other studies have predicted its interaction with the interleukin-10 receptor and enzymes like Arginase-I, which is linked to erectile dysfunction. tandfonline.comunram.ac.id Diacetoxy-6-gingerdiol, a related compound, has been shown to dock effectively with acetylcholinesterase and the NLRP3 inflammasome. tandfonline.commedchemexpress.com
Molecular dynamics (MD) simulations build upon these static docking poses by simulating the movement of the ligand-protein complex over time. MD studies on diacetoxy-6-gingerdiol have provided insights into the stability of its interaction with acetylcholinesterase, analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to confirm a stable binding. tandfonline.com Applying these simulations to this compound is a key future direction to validate predicted targets and understand the dynamic nature of the interactions. biointerfaceresearch.comresearchgate.netresearchgate.net
Table 1: Summary of Molecular Docking Studies Involving this compound and Its Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference(s) |
|---|---|---|---|---|
| This compound | α-Glucosidase | -7.9 | Not specified | tjnpr.org, tjnpr.org |
| This compound | Dipeptidyl Peptidase 4 (DPP-4) | -7.2 | Not specified | tjnpr.org |
| This compound | Arginase-I (Arg-1) | -6.4 | Glu202, Tyr133, Ser203, Tyr124 | tandfonline.com |
| This compound | Interleukin 10 (IL-10) Receptor | -7.2 | Not specified | unram.ac.id |
| Diacetoxy-6-gingerdiol | Acetylcholinesterase (AChE) | -9.4 | Not specified | tandfonline.com |
| Diacetoxy-6-gingerdiol | NLRP3 | -30.64 | Not specified | medchemexpress.com |
Building on the foundation of molecular docking and dynamics, future research should employ more advanced computational strategies.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. By creating a pharmacophore model for this compound's interaction with a validated target (like α-glucosidase or Arginase-I), researchers can screen large virtual libraries of compounds to find new molecules with potentially similar or enhanced activity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. While specific QSAR studies for this compound are yet to be performed, the existing docking data provides a starting point. tjnpr.orgtandfonline.com By synthesizing and testing a series of this compound analogues and correlating their activity with various physicochemical descriptors, a predictive QSAR model could be developed. This model would be invaluable for guiding the rational design of new, more potent derivatives of this compound for specific therapeutic applications.
Molecular Docking and Molecular Dynamics Simulations for Predictive Target Identification and Ligand-Protein Interactions
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications (Preclinical)
Preliminary research, primarily through computational models, has identified several novel biological targets for this compound and its derivatives. These findings suggest potential therapeutic uses that are yet to be explored in depth through in vivo studies.
Enzyme Inhibition: Molecular docking studies have highlighted the potential of this compound and its related compounds as inhibitors of key enzymes implicated in various diseases.
α-glucosidase: An in silico analysis identified this compound as a strong inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests a potential application in managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govwikipedia.org
Arginase-1 (Arg-1): In a computational screening for compounds to treat erectile dysfunction, this compound demonstrated a notable binding affinity for Arginase-1. tandfonline.comnih.gov Inhibition of this enzyme is a therapeutic strategy for improving nitric oxide bioavailability.
Acetylcholinesterase (AChE): The derivative diacetoxy-6-gingerdiol showed a strong binding affinity for AChE in molecular docking simulations. tandfonline.comnih.gov AChE inhibitors are a cornerstone in the management of Alzheimer's disease.
Receptor and Inflammasome Modulation:
Aryl Hydrocarbon Receptor (AhR): Studies have shown that (6S,8S)-6-gingerdiol can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in regulating gene expression. nih.gov The activation of AhR is linked to various cellular processes, including immune responses. nih.govnih.gov
NLRP3 Inflammasome: A derivative, diacetoxy-6-gingerdiol, has been found to protect nucleus pulposus cells, which are critical components of intervertebral discs. medchemexpress.com It is suggested that this protective effect is achieved by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway, indicating a potential therapeutic role in degenerative disc disease. medchemexpress.com
These preclinical findings open up new avenues for research into the therapeutic potential of this compound in metabolic disorders, sexual health, neurodegenerative diseases, and inflammatory conditions.
Table 1: Potential Preclinical Targets of this compound and its Derivatives
| Compound | Target | Potential Therapeutic Application | Research Type |
|---|---|---|---|
| This compound | α-glucosidase | Type 2 Diabetes | Molecular Docking nih.gov |
| This compound | Arginase-1 (Arg-1) | Erectile Dysfunction | Molecular Docking tandfonline.comnih.gov |
| (6S,8S)-6-Gingerdiol | Aryl Hydrocarbon Receptor (AhR) | Inflammatory Conditions | Cell-based Assay nih.gov |
| Diacetoxy-6-gingerdiol | Acetylcholinesterase (AChE) | Alzheimer's Disease | Molecular Docking tandfonline.comnih.gov |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Intervertebral Disc Degeneration | Cell-based Assay medchemexpress.com |
Synergy of this compound with Other Bioactive Compounds in Complex Research Models
The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. While the synergistic interactions of whole ginger extracts are well-documented, research focusing specifically on this compound's role within these complex mixtures is still in its infancy.
Future research should aim to elucidate the specific synergistic or additive effects of this compound when combined with other ginger phytochemicals (e.g., shogaols, paradols) or with compounds from other medicinal plants. Investigating these interactions in complex models, such as co-culture systems or in vivo disease models, will be critical to understanding its contribution to the holistic effects of ginger and to potentially develop more effective, multi-component therapies.
Investigation into the Epigenetic Modulation by this compound in Cellular Systems
Epigenetics involves modifications to DNA that regulate gene expression without altering the DNA sequence itself. researchgate.netmdpi.com These modifications, such as DNA methylation and histone alterations, are crucial in health and disease. mdpi.complos.org The potential for natural compounds to induce epigenetic changes is a rapidly growing area of research.
Direct evidence for epigenetic modulation by this compound is currently limited, representing a significant frontier for future investigation. However, several findings provide a strong rationale for exploring this avenue:
Aryl Hydrocarbon Receptor (AhR) Activation: As mentioned, (6S,8S)-6-gingerdiol activates AhR. nih.gov The activation of AhR by other ligands has been shown to initiate epigenetic changes, including altering the methylation of promoters for genes like FoxP3 and IL-17, which are critical for immune cell differentiation. nih.govplos.org Therefore, it is plausible that this compound, via AhR activation, could trigger a cascade of epigenetic events that influence gene expression, particularly in immune cells. This link between this compound, AhR, and downstream epigenetic regulation remains a key area to be explored. nih.govoncotarget.com
Metabolite of an Epigenetic Modulator: Research on 6-gingerol, the metabolic precursor to this compound, has shown that it can exert neuroprotective effects by decreasing the levels of histone H3K27me3, a repressive epigenetic mark. researchgate.net This finding raises the possibility that its metabolites, including this compound, may retain or possess similar capabilities to modulate histone modifications.
Future studies are needed to directly investigate whether this compound can alter DNA methylation patterns, modify histone proteins, or influence the expression of non-coding RNAs in various cellular systems. Such research could uncover novel mechanisms for its biological activities and open doors to new therapeutic strategies based on epigenetic regulation.
Q & A
Q. How can researchers optimize chromatographic conditions for separating this compound from complex ginger extracts?
- Methodological Answer : Column screening (C18 vs. HILIC) and mobile phase optimization (e.g., acetonitrile/water gradients with 0.1% formic acid) improve resolution. System suitability tests validate parameters (e.g., resolution ≥1.0 between this compound and co-eluting compounds like 6-Gingerdione) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
